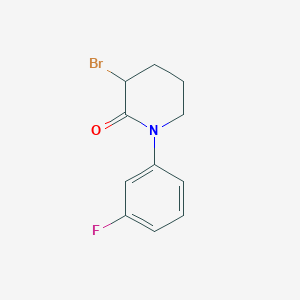

3-Bromo-1-(3-fluorophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(3-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-10-5-2-6-14(11(10)15)9-4-1-3-8(13)7-9/h1,3-4,7,10H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTPDMRRADKQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263573 | |

| Record name | 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311316-20-7 | |

| Record name | 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one

This technical guide details the chemical properties, synthetic utility, and handling protocols for 3-Bromo-1-(3-fluorophenyl)piperidin-2-one . It is designed for medicinal chemists and process scientists utilizing this scaffold as a versatile intermediate in the synthesis of biologically active agents, particularly Factor Xa inhibitors and GPCR ligands.[1]

A Versatile Electrophilic Scaffold for Medicinal Chemistry

Executive Summary

3-Bromo-1-(3-fluorophenyl)piperidin-2-one is a functionalized

Physicochemical Profile

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 272.12 g/mol | |

| Predicted LogP | 2.4 – 2.8 | Moderate lipophilicity; suitable for CNS/peripheral targets.[2] |

| Physical State | Off-white to pale yellow solid | Low-melting solid (approx. 45–55°C) or viscous oil if impure. |

| Solubility | DCM, THF, EtOAc, DMSO | Poor water solubility.[1] Hydrolytically stable at neutral pH. |

| Chirality | Racemic (C3) | Typically synthesized as a racemate; amenable to chiral resolution or asymmetric synthesis. |

Synthetic Accessibility

The most robust route to this scaffold involves a two-stage sequence: construction of the

Protocol A: The "Lactamization-Bromination" Route (Recommended)

This pathway is preferred for gram-to-kilogram scale preparation due to the availability of reagents.

-

Step 1:

-Alkylation/Cyclization-

Reagents: 3-Fluoroaniline + 5-Bromovaleryl chloride.

-

Conditions:

, Acetone or DMF, reflux.[1] -

Mechanism: Acylation of the aniline followed by intramolecular alkylation (cyclization) to form 1-(3-fluorophenyl)piperidin-2-one.

-

Checkpoint: Ensure complete cyclization; uncyclized linear amides are common impurities.

-

-

Step 2:

-Bromination-

Reagents: Lithium diisopropylamide (LDA), TMSCl, then

-Bromosuccinimide (NBS).[1] -

Conditions: THF, -78°C to RT.

-

Mechanism: Formation of the kinetic silyl enol ether followed by electrophilic bromination.

-

Alternative (Scale-up): Reaction with

is possible but harsher.

-

Visualization: Synthetic Pathway

Caption: Two-step synthesis via lactamization and subsequent alpha-bromination.

Chemical Reactivity & Transformations[3]

The C3-Bromine atom is the primary handle for chemical elaboration. The reactivity is governed by the interplay between the electron-withdrawing carbonyl and the steric environment of the piperidine ring.

Nucleophilic Substitution ( )

The

-

Azidation: Reaction with

(DMF, RT) yields the -

Thiolation: Reaction with thiols/thiolates generates

-thioether derivatives. -

Amination: Direct displacement with secondary amines is possible but often competes with elimination.

Elimination (Formation of Michael Acceptors)

Under basic conditions (e.g., DBU,

-

Utility: This

-unsaturated lactam is a potent Michael acceptor, allowing for the introduction of nucleophiles at the C4 position (conjugate addition), effectively "walking" the functionality around the ring.[1]

Radical Cross-Coupling

Recent advances in photoredox catalysis utilize

-

Giese Addition: The C3 radical can be generated (via

catalysis or simple tin hydrides) and trapped with electron-deficient olefins.

Visualization: Reactivity Landscape

Caption: Divergent reactivity modes: Substitution (C3), Elimination (Unsaturation), and Radical Coupling.

Medicinal Chemistry Applications

Pharmacophore Features[1][2][3][4][5][6][7][8][9][10]

-

3-Fluorophenyl Group:

-

Metabolic Blockade: The fluorine at the meta position blocks metabolic hydroxylation at a typically vulnerable site, extending half-life (

). -

Conformation: The fluorine atom exerts an inductive effect that can influence the twist angle of the

-aryl bond relative to the lactam plane, potentially locking the bioactive conformation.[1]

-

-

Lactam Core:

-

Acts as a constrained linker, orienting the

-aryl group and C3-substituents in specific vectors (unlike flexible linear amides).

-

Target Classes

-

Factor Xa Inhibitors: Analogous to the core of Rivaroxaban and Apixaban, where the lactam serves as the central scaffold linking the "P1" and "P4" binding elements.[1]

-

GPCR Ligands: The piperidinone core is a privileged scaffold for allosteric modulators of chemokine receptors (e.g., CCR2, CCR5).[1]

Handling & Safety Protocols

Warning:

-

Engineering Controls:

-

Always handle within a certified fume hood.

-

Use a localized exhaust if weighing solid material.[1]

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the high permeability of halogenated organics.

-

Eye Protection: Chemical splash goggles.

-

-

Quenching Spills:

-

Treat spills with a dilute solution of aqueous ammonia or sodium thiosulfate to nucleophilically displace or reduce the active bromide before disposal.

-

References

-

Synthesis of N-Aryl Lactams:Journal of Organic Chemistry.

-bromo-lactams." -

Radical Functionalization:Chemical Science. "Coupling of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-bromoamides and unactivated alkenes to form - Medicinal Chemistry of Piperidinones:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Lactam-Based Factor Xa Inhibitors." (General grounding reference for scaffold utility).

-

Physical Properties Data: EPA CompTox Dashboard. "2-Bromo-1-(3-fluorophenyl)ethan-1-one Properties" (Analogous alpha-bromo ketone data for property estimation).

Sources

molecular structure and formula of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one

The following technical guide details the molecular structure, synthesis, and application of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one , a critical intermediate in the development of anticoagulant and anti-inflammatory therapeutics.

Molecular Scaffold Analysis & Synthetic Methodologies

Executive Summary

3-Bromo-1-(3-fluorophenyl)piperidin-2-one (CAS: 1311316-20-7) is a halogenated lactam scaffold widely utilized in medicinal chemistry. It serves as a "warhead" intermediate, primarily for the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and PARP inhibitors. The molecule features a piperidin-2-one (valerolactam) core N-substituted with a 3-fluorophenyl group, possessing a reactive bromine atom at the C3 position (alpha to the carbonyl). This electrophilic site allows for facile nucleophilic substitution, enabling the rapid construction of complex heterocyclic libraries.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification

| Parameter | Value |

| IUPAC Name | 3-Bromo-1-(3-fluorophenyl)piperidin-2-one |

| CAS Number | 1311316-20-7 |

| Molecular Formula | C₁₁H₁₁BrFNO |

| Molecular Weight | 272.12 g/mol |

| SMILES | O=C1C(Br)CCCN1C2=CC=CC(F)=C2 |

| InChI Key | LQTPDMRRADKQOM-UHFFFAOYSA-N |

Calculated Physicochemical Profile[3]

-

LogP (Predicted): ~2.1 (Moderate lipophilicity, suitable for CNS/systemic drug intermediates).

-

Topological Polar Surface Area (TPSA): 20.3 Ų (Low polarity, indicating good membrane permeability).

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2 (Carbonyl O, Fluorine).

-

Rotatable Bonds: 1 (N-Aryl bond).

Structural Characterization & Logic

Molecular Geometry

The piperidin-2-one ring typically adopts a distorted half-chair conformation. The introduction of the bulky bromine atom at C3 creates steric strain, often forcing the bromine into a pseudo-equatorial position to minimize 1,3-diaxial interactions, although the dipole moment of the adjacent carbonyl can influence this.

Electronic Effects

-

3-Fluorophenyl Group: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution but increases the metabolic stability of the molecule by blocking oxidative metabolism at that position.

-

Alpha-Bromo Ketone Motif: The C3-Bromine is highly activated by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl makes the C3 proton acidic (pKa ~20-25) and the C-Br bond susceptible to SN2 displacement by nucleophiles (amines, thiols).

Synthetic Pathways[1][8][9]

The synthesis of this scaffold requires a convergent approach, typically assembling the N-aryl lactam core before introducing the halogen.

Primary Route: N-Arylation followed by -Bromination

This route is preferred for scalability and yields.

Step 1: Copper-Catalyzed N-Arylation (Chan-Lam or Buchwald-Hartwig)

-

Reactants: Piperidin-2-one (Valerolactam) + 1-Bromo-3-fluorobenzene.

-

Catalyst: CuI (Copper Iodide) or Pd(OAc)₂/Xantphos.

-

Conditions: K₃PO₄, Toluene/Dioxane, reflux.

-

Mechanism: The nitrogen lone pair of the lactam displaces the halide on the aromatic ring via a catalytic cycle, forming 1-(3-fluorophenyl)piperidin-2-one .

Step 2: Regioselective

-Bromination

-

Reactants: 1-(3-fluorophenyl)piperidin-2-one + N-Bromosuccinimide (NBS).

-

Reagents: Lithium Diisopropylamide (LDA) or LiHMDS.

-

Conditions: THF, -78°C (Cryogenic).

-

Protocol Logic:

-

Enolization: Treatment with LDA at -78°C kinetically deprotonates the C3 position, forming the lithium enolate.

-

Bromination: Addition of electrophilic bromine source (NBS) traps the enolate.

-

Quench: Rapid quenching prevents poly-bromination.

-

Visualization of Synthesis Logic

Figure 1: Convergent synthesis pathway via N-arylation and subsequent alpha-bromination.

Experimental Protocol (Standardized)

Objective: Synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one from 1-(3-fluorophenyl)piperidin-2-one.

-

Preparation : Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solvation : Dissolve 1-(3-fluorophenyl)piperidin-2-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation : Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes to ensure complete enolate formation.

-

Bromination : Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in minimal anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

-

Reaction : Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Workup : Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is typically an off-white solid or viscous oil.

Medicinal Chemistry Applications

This molecule is a "privileged structure" precursor. The bromine atom is a placeholder for complex amines.

-

Factor Xa Inhibition : Displacement of the bromine with morpholin-3-one or similar lactams creates bis-lactam structures mimicking the core of Apixaban.

-

PARP Inhibitors : The N-aryl lactam core mimics the nicotinamide pharmacophore required for binding to the PARP enzyme active site.

Reactivity Mapping

Figure 2: Reactivity profile of the scaffold. The C3-Bromine is the primary site of diversification.

Safety & Handling (MSDS Highlights)

-

Hazards : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Handling : Use in a fume hood. The alpha-bromo ketone moiety is a potential lachrymator and skin sensitizer.

-

Storage : Store at 2-8°C under inert atmosphere (Argon). Light sensitive (degradation of C-Br bond).

References

-

Sigma-Aldrich . Product Specification: 3-bromo-1-(3-fluorophenyl)piperidin-2-one (CAS 1311316-20-7). Retrieved from [2]

-

PubChem . Compound Summary: 3-bromo-1-(4-fluorophenyl)piperidin-2-one (Analogous Structure). Retrieved from

-

Mishra, S., et al. (2023).[3][4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids". Journal of the American Chemical Society.[4] Retrieved from

-

Wang, L., et al. (2016).[3] "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one". 4th International Conference on Mechanical Materials and Manufacturing Engineering. Retrieved from

Sources

- 1. 1-(3-Fluorophenyl)piperazine | C10H13FN2 | CID 77418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-bromo-1-(4-bromophenyl)piperidin-2-one | 477739-51-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

An In-depth Technical Guide to Determining the Solubility Profile of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in a range of organic solvents. In the absence of established public data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, the influence of the compound's unique structural features, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties play a pivotal role.[1] Among these, solubility is a cornerstone, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.[2] A compound with poor solubility can face significant hurdles, including low bioavailability, which may lead to suboptimal therapeutic effects and increased development costs.[3] Therefore, a thorough understanding of the solubility profile of a compound like 3-Bromo-1-(3-fluorophenyl)piperidin-2-one is not merely an academic exercise but a crucial step in its developmental pathway.[3][4] This guide will equip the researcher with the necessary tools to navigate this essential characterization.

Theoretical Framework: Predicting the Solubility Behavior of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5][6] A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (3-Bromo-1-(3-fluorophenyl)piperidin-2-one) and the solvent.

2.1. Molecular Structure and Inherent Properties

The structure of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one, with its combination of a polar lactam ring, a substituted aromatic ring, and halogen atoms, suggests a complex solubility behavior.

-

The Piperidin-2-one Core: The lactam moiety contains a polar carbonyl group and a nitrogen atom, making it capable of acting as a hydrogen bond acceptor. This suggests a degree of solubility in polar, protic solvents that can act as hydrogen bond donors.[7]

-

The 3-Fluorophenyl Group: The fluorophenyl ring introduces a degree of lipophilicity. The high electronegativity of the fluorine atom can influence the molecule's overall dipole moment and pKa, thereby affecting its interaction with solvents.[8][9] While a single fluorine substitution can sometimes slightly increase lipophilicity, the overall effect is complex and context-dependent.[8][10]

-

The Bromo Substituent: The bromine atom further contributes to the molecule's lipophilicity and molecular weight. Generally, an increase in halogenation tends to decrease aqueous solubility.[11][12]

2.2. The Role of the Solvent

The choice of solvent is paramount in determining the extent to which 3-Bromo-1-(3-fluorophenyl)piperidin-2-one will dissolve. Key solvent properties to consider include:

-

Polarity: Polar solvents will more readily dissolve polar solutes by stabilizing the solute molecules through dipole-dipole interactions.[5][6]

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can form strong intermolecular interactions with the lactam oxygen and nitrogen of the solute, enhancing solubility.[7][13]

-

Dielectric Constant: A higher dielectric constant indicates a greater ability of the solvent to separate ions, which can be relevant if the compound has any ionizable groups.

Based on these principles, we can hypothesize that 3-Bromo-1-(3-fluorophenyl)piperidin-2-one will exhibit moderate to good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and potentially in some polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.

Experimental Determination of Solubility: A Methodological Approach

Two primary types of solubility are experimentally determined: thermodynamic and kinetic solubility.[4][14] Both provide valuable, albeit different, insights into a compound's behavior.

3.1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[4][14] The shake-flask method is the gold standard for its determination.[14][15]

3.1.1. Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

-

3-Bromo-1-(3-fluorophenyl)piperidin-2-one (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid 3-Bromo-1-(3-fluorophenyl)piperidin-2-one to a pre-weighed vial. The excess solid is crucial to ensure that an equilibrium with the solid phase is reached.[15]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the system has reached a true equilibrium.[14]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.[3]

-

Quantification:

-

HPLC-UV Method (Preferred): Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Inject the filtered supernatant and the standards into the HPLC system. The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.[16][17]

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, a UV-Vis spectrophotometer can be used.[17][18] A calibration curve is generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the filtered supernatant is then determined from this curve.

-

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

3.1.2. Graphviz Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock solution into an aqueous or organic medium.[3][14] This method is faster and requires less compound, making it suitable for early-stage drug discovery screening.[2][3]

3.2.1. Detailed Protocol for Kinetic Solubility Assay

Materials:

-

3-Bromo-1-(3-fluorophenyl)piperidin-2-one (dissolved in DMSO to a high concentration, e.g., 10 mM)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler (optional, for high-throughput)

-

Plate reader with nephelometry or UV-Vis capabilities

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Solvent Addition: Add the selected organic solvent to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

-

Incubation and Mixing: Mix the contents of the wells thoroughly using a plate shaker and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).[3]

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1]

-

Direct UV Assay: After incubation, the solution can be filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then measured by UV-Vis spectroscopy.[19]

-

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

3.2.2. Graphviz Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one at 25°C

| Solvent | Solvent Type | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 200 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | > 200 |

| Ethanol | Polar Protic | 10 - 20 | 50 - 100 |

| Methanol | Polar Protic | 15 - 25 | 60 - 120 |

| Acetonitrile | Polar Aprotic | 5 - 10 | 20 - 40 |

| Ethyl Acetate | Moderately Polar | 2 - 5 | 10 - 20 |

| Dichloromethane | Nonpolar | 1 - 3 | 5 - 15 |

| Toluene | Nonpolar | < 1 | < 5 |

| Hexane | Nonpolar | < 0.1 | < 1 |

Note: The values in this table are hypothetical and serve as an example of how to present the experimentally determined data.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility profile of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in organic solvents. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate the critical data needed to advance the development of this compound. The provided step-by-step methodologies for both thermodynamic and kinetic solubility assays, along with the visual workflows, offer a practical roadmap for laboratory execution. Future studies should explore the pH-dependent aqueous solubility to provide a more complete picture of the compound's behavior under physiological conditions, which is essential for predicting its oral bioavailability.

References

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. ResearchGate. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?[Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

-

Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]

-

PubMed. (2004, June 15). Water solubility and partitioning behavior of brominated phenols. [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. ResearchGate. [Link]

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

PMC. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. [Link]

-

A review on uv spectroscopy and hplc methodologies for the development and validation of Dolutegravir. IJNRD. [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

-

PubMed. (2002, September 15). Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. reddit.com [reddit.com]

- 7. al-kindipublisher.com [al-kindipublisher.com]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. quora.com [quora.com]

- 11. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. raytor.com [raytor.com]

- 15. researchgate.net [researchgate.net]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. ijnrd.org [ijnrd.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Pharmacological Significance of N-(3-Fluorophenyl) Piperidinone Derivatives

Executive Summary

The piperidinone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for antipsychotics, analgesics, and anticancer agents. Within this class, N-(3-fluorophenyl) piperidinone derivatives occupy a distinct pharmacological niche. The incorporation of the 3-fluorophenyl moiety is not merely structural; it is a strategic medicinal chemistry modification designed to enhance metabolic stability, modulate lipophilicity (

This technical guide analyzes the pharmacological profile of these derivatives, with a specific focus on GSK962040 (a motilin receptor agonist) as a primary case study, alongside the broader cytotoxic potential of N-aryl-3,5-bis(benzylidene)-4-piperidinones (curcumin analogs).

The "Fluorine Effect" in Piperidinone Scaffolds

The substitution of hydrogen with fluorine on the N-phenyl ring significantly alters the physicochemical properties of the piperidinone core without drastically changing steric bulk.

-

Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidation. Placing a fluorine at the meta (3-) position of the N-phenyl ring blocks metabolic soft spots, prolonging the half-life (

) of the molecule compared to its non-fluorinated counterparts. -

Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the phenyl ring. This reduction in electron density can strengthen

-stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor binding pockets. -

Lipophilicity: Fluorination increases lipophilicity, facilitating blood-brain barrier (BBB) penetration for CNS-active targets and improving membrane permeability for intracellular targets.

Case Study: GSK962040 (Motilin Receptor Agonist)

The most authoritative example of the pharmacological significance of the N-(3-fluorophenyl) moiety is GSK962040 (N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine).[1]

Mechanism of Action

GSK962040 acts as a potent, selective, small-molecule agonist of the motilin receptor (a G-protein coupled receptor, GPCR). Motilin regulates the migrating motor complex (MMC) in the gastrointestinal tract.

-

Binding Affinity: The N-(3-fluorophenyl) group occupies a hydrophobic pocket within the transmembrane domain of the motilin receptor. The 3-fluoro substituent is critical for optimal orientation and binding affinity (

values typically > 8.0). -

Signaling Pathway: Activation of the motilin receptor triggers the

pathway, leading to Phospholipase C (PLC) activation, IP3 generation, and intracellular calcium mobilization, ultimately causing smooth muscle contraction.

Visualization: Motilin Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by N-(3-fluorophenyl) piperidinone derivatives like GSK962040.

Caption: Signal transduction pathway of GSK962040 mediating gastric contractility via Gq-coupled motilin receptors.

Anticancer Potential: Curcumin Analogs

Beyond GPCRs, N-aryl-4-piperidinones are extensively studied as cytotoxic agents , particularly the 3,5-bis(benzylidene)-4-piperidinone class (synthetic curcumin analogs).

Structure-Activity Relationship (SAR)

These compounds act as Michael acceptors, alkylating cellular thiols (e.g., glutathione, cysteine residues on enzymes).

-

The N-Substituent Role: While the benzylidene rings primarily drive cytotoxicity, the N-substituent dictates bioavailability and stability. The N-(3-fluorophenyl) group enhances the lipophilic character compared to N-methyl or N-H analogs, improving cellular uptake in resistant cancer lines (e.g., P388 leukemia, HCT116 colon cancer).

-

Mechanism:

-

Thiol Alkylation: The

-unsaturated ketone system reacts with cellular thiols. -

ROS Generation: Depletion of glutathione leads to oxidative stress.

-

Apoptosis: Activation of Caspase-3/7 and cleavage of PARP.[2]

-

Quantitative Data Summary

Table 1: Comparative Pharmacological Parameters of Piperidinone Derivatives

| Parameter | N-Methyl Analog | N-(3-Fluorophenyl) Derivative | Significance of Fluorine |

| LogP (Lipophilicity) | ~1.5 - 2.0 | ~3.2 - 3.8 | Enhanced membrane permeability. |

| Metabolic Stability ( | Low (N-demethylation) | High | Blocks oxidative metabolism at N-terminus. |

| Receptor Affinity ( | Moderate | High (Target Specific) | Electronic effects improve |

| Cytotoxicity ( | 1-5 | 0.5-2 | Improved uptake correlates with potency. |

Experimental Protocols

Synthesis of N-(3-Fluorophenyl)-4-Piperidinone

This protocol describes the construction of the core scaffold using a double Mannich condensation or nucleophilic cyclization.

Reagents: 3-Fluoroaniline, Ethyl acrylate (or bis(2-chloroethyl)amine), Sodium hydride (NaH), Toluene.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 3-fluoroaniline (10 mmol) in anhydrous toluene under nitrogen atmosphere.

-

Cyclization:

-

Method A (Dieckmann Condensation): Add ethyl acrylate (2.2 eq) and reflux to form the diester intermediate. Treat with NaH to cyclize, followed by decarboxylation in acidic media.

-

Method B (Nucleophilic Substitution): React 3-fluoroaniline with bis(2-chloroethyl) ketone (if available) or bis(2-chloroethyl)amine followed by oxidation.

-

-

Purification: Quench reaction with ice water. Extract with ethyl acetate. Dry over

. Purify via silica gel column chromatography (Hexane:EtOAc 8:2). -

Validation: Confirm structure via

H-NMR (

In Vitro Motilin Receptor Binding Assay

To validate the pharmacological activity of the synthesized derivative (similar to GSK962040).

-

Cell Line: HEK293 cells stably expressing human motilin receptor (hMTLR).

-

Radioligand: [

I]-Motilin. -

Protocol:

-

Incubate cell membranes (20

g protein) with [ -

Buffer: 50 mM Tris-HCl, 10 mM

, 0.1% BSA, pH 7.4. -

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

-

Analysis: Measure radioactivity via gamma counter. Calculate

and

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating these derivatives.

Caption: Synthetic workflow for generating pharmacologically active N-(3-fluorophenyl) piperidinone derivatives.

Future Outlook

The N-(3-fluorophenyl) piperidinone scaffold remains a fertile ground for drug discovery. Future research is pivoting toward:

-

Dual-Acting Agents: Combining AChE inhibition (Alzheimer's) with 5-HT modulation (Depression) using the piperidinone core.

-

PROTACs: Using the piperidinone moiety as a specific E3 ligase anchor or warhead for targeted protein degradation.

-

Radiotracers: The fluorine substituent offers a direct pathway for

F-labeling for PET imaging of motilin receptors or sigma receptors in the brain.

References

-

Westaway, S. M., et al. (2009).[1] Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate.[1] Journal of Medicinal Chemistry, 52(4), 1180-1189.[1] Link

-

Dimmock, J. R., et al. (1990). 3,5-Bis(benzylidene)-4-piperidones and related compounds with high activity towards P388 leukemia cells.[3] Drug Design and Delivery, 6(3), 183-194. Link

-

Parlar, S. (2019).[4] Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 196-205. Link

-

Subramaniam, D., et al. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis.[5] Molecular Cancer Therapeutics, 10(11), 2146-2156.[5] Link

-

Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.[6] Journal of Medicinal Chemistry, 44(10), 1603-1614. Link

Sources

- 1. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3,5-Bis-benzylidene-4-piperidones and related compounds with high activity towards P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alpha-Bromo Lactam Scaffold in Drug Discovery: Synthesis, Mechanistic Insights, and Pharmaceutical Applications

Executive Summary

The α-bromo lactam motif represents a privileged scaffold in modern medicinal chemistry and organic synthesis. Characterized by a cyclic amide (lactam) bearing a bromine atom at the alpha carbon, this structure combines the metabolic stability and hydrogen-bonding potential of lactams with the highly reactive, versatile synthetic handle of the C–Br bond. This technical guide explores the causal logic behind the synthesis of α-bromo lactams, their functionalization via radical and metal-catalyzed pathways, and their critical role as intermediates in the discovery of antibiotics, analgesics, and complex peptidomimetics.

The Strategic Value of α-Bromo Lactams

In drug design, the lactam ring (β-, γ-, or δ-lactam) frequently serves as a core pharmacophore due to its conformational rigidity and ability to mimic peptide bonds without being susceptible to rapid proteolytic cleavage[1]. The strategic installation of a bromine atom at the alpha position provides a dual-purpose advantage:

-

Electrophilic Hub: The electronegativity of bromine polarizes the C–Br bond, making the alpha carbon highly susceptible to nucleophilic attack (S_N2). This allows for the stereospecific introduction of amines, alkoxides, or carbon nucleophiles.

-

Radical Precursor: The relatively weak C–Br bond can undergo homolytic scission under photoredox or transition-metal catalysis, generating an electrophilic carbon-centered radical that can be trapped by unactivated olefins[2].

Chemical Synthesis & Functionalization Methodologies

The synthesis of α-bromo lactams requires careful control over reaction conditions to prevent premature ring-opening or over-bromination. Recent advancements have shifted from harsh, classical Hell-Volhard-Zelinsky conditions to milder, catalytic, and phase-transfer methodologies.

Table 1: Quantitative Comparison of α-Bromo Lactam Synthetic Methodologies

| Methodology | Lactam Ring Size | Catalyst / Key Reagents | Yield Range | Key Advantage |

| Two-Phase Bromination | γ, δ (5, 6-membered) | Br₂, PBr₃, R₄N⁺OH⁻ | 75–90% | Mild conditions, highly scalable (10 mmol), eco-friendly phase transfer[3]. |

| Photoredox [3+2] Cyclization | γ (5-membered) | Visible Light, Amine Base | 60–85% | Intermolecular assembly, tolerates unactivated olefins, avoids exogenous metals[2]. |

| Carbene Insertion | β (4-membered) | Phenylmercury chloride | 40–60% | Direct access to highly strained bicyclic β-lactam systems[4]. |

| Cobalt-Catalyzed Coupling | β (4-membered) | CoCl₂, Diarylzinc | 50–80% | Chemoselective C4 functionalization, preserves the lactam core[5]. |

Mechanistic Pathways & Causal Logic

To fully leverage α-bromo lactams, one must understand the thermodynamic and kinetic drivers of their reactivity. A prime example is the synthesis of highly substituted γ-lactams via Electron Donor-Acceptor (EDA) complexes[2].

Traditionally, adding an α-haloamide to an unactivated olefin required strong electron-withdrawing groups (like gem-difluoro substitution) to increase the electrophilicity of the intermediate radical[2]. However, by utilizing an α-bromo imide/amide in the presence of a nitrogenous base, an EDA complex forms. This complex absorbs visible light, triggering a Photoinduced Electron Transfer (PET). The causality here is critical: the PET selectively cleaves the C–Br bond without requiring harsh reductants, generating an electrophilic carbon-centered radical that readily adds to internal or terminal olefins in a formal [3+2] cycloaddition[2].

Caption: Photoredox-catalyzed synthesis of γ-lactams via EDA complexation and radical addition.

Pharmaceutical Applications & Case Studies

Antibiotic Intermediates

The most historically significant use of α-bromo lactams is in the synthesis of β-lactam antibiotics. Specifically, α-bromo-lactam derivatives are essential building blocks for the commercial production of cephem, carbacephem, and isoxacephem derivatives[6]. The bromine atom serves as a leaving group for the introduction of complex thioethers or nitrogenous side chains that define the antibiotic's spectrum of activity against Gram-positive and Gram-negative bacteria[6].

Multimodal Analgesics (Dual MOR/σ1R Ligands)

Recent breakthroughs in pain management have focused on multimodal drugs to bypass the severe side effects of traditional opioids. The clinical candidate EST73502 (WLB-73502) is a dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist[7]. The synthesis of its central 1-oxa-4,9-diazaspiro[5.5]undecane scaffold heavily relies on α-bromo-lactam derivatives to establish the precise spatial arrangement required to bind both receptors simultaneously[8]. The rigid lactam core, functionalized via the alpha-bromo position, ensures the molecule maintains the necessary pharmacophore geometry while improving metabolic stability[8].

The β-Lactam Synthon Method

Developed extensively over the last two decades, the "β-lactam synthon method" utilizes the inherent ring strain of enantiopure β-lactams (often synthesized via α-bromo precursors) to drive ring-opening reactions[1]. Because the four-membered ring is highly strained, nucleophilic attack at the carbonyl carbon results in facile C3–C4 bond cleavage. This self-validating thermodynamic driver allows for the highly stereoselective synthesis of non-protein amino acids, peptidomimetics, and the complex side chains of anticancer agents like paclitaxel and docetaxel[1].

Caption: The β-lactam synthon method for synthesizing diverse pharmaceutical building blocks.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the causal mechanisms behind each operational step.

Protocol A: Two-Phase Synthesis of α-Bromo Lactams from Lactones[3]

Objective: To synthesize stable α-bromo lactams while preventing premature hydrolysis of the halogen.

-

Ring Opening & Activation: Dissolve the starting lactone in a non-polar solvent. Add elemental Br₂ and a substoichiometric amount of PBr₃.

-

Causality: PBr₃ converts the lactone to an acyl bromide. This intermediate rapidly enolizes, making the alpha-carbon nucleophilic enough to attack Br₂, resulting in an α-bromocarboxylic acid derivative.

-

-

Biphasic Setup: Transfer the intermediate to a two-phase system of H₂O and CHCl₃ (or Methyl Ethyl Ketone for greener scale-up).

-

Phase-Transfer Cyclization: Add tetraalkylammonium hydroxide (R₄N⁺OH⁻).

-

Causality: The R₄N⁺ cation acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic layer. The bulky nature of the catalyst creates a microenvironment that favors intramolecular cyclization (re-forming the lactam ring) over the intermolecular hydrolysis of the highly labile α-bromo group.

-

-

Isolation: Separate the organic phase, dry over MgSO₄, and concentrate under reduced pressure to yield the pure α-bromo lactam.

Protocol B: EDA-Mediated[3+2] Synthesis of γ-Lactams[2]

Objective: Intermolecular construction of highly substituted γ-lactams using unactivated olefins.

-

Complexation: In a dry Schlenk flask under nitrogen, combine the α-bromo imide/amide (1.0 equiv), an unactivated α-olefin (2.0 equiv), and a nitrogenous amine base (e.g., DIPEA, 1.5 equiv) in anhydrous dichloromethane.

-

Causality: The electron-rich amine and the electron-deficient α-bromo amide spontaneously associate to form an EDA complex. This shifts the absorption profile of the mixture into the visible light spectrum.

-

-

Photochemical Activation: Irradiate the reaction vessel with blue LEDs (λ = 450 nm) at room temperature for 12–24 hours.

-

Causality: Visible light excites the EDA complex, triggering a single-electron transfer from the amine to the α-bromo amide. The resulting radical anion expels a bromide ion, leaving a highly reactive, electrophilic carbon-centered radical.

-

-

Radical Trapping & Cyclization: The radical regioselectively attacks the terminal carbon of the α-olefin. The newly formed radical intermediate undergoes rapid intramolecular cyclization onto the amide moiety, yielding the protected γ-lactam scaffold.

-

Purification: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography.

Future Perspectives

The α-bromo lactam scaffold continues to evolve from a simple structural intermediate to a dynamic tool in late-stage functionalization. With the advent of metallaphotoredox catalysis, researchers are now capable of performing stereoconvergent cross-couplings directly at the alpha position, bypassing the need for chiral pool starting materials. As the demand for complex, sp³-rich multimodal drugs (like EST73502) increases, the precise manipulation of α-bromo lactams will remain a cornerstone of innovative drug discovery.

References

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - National Institutes of Health (PMC). URL:[Link]

-

Synthesis of α‐bromo‐β‐lactams - ResearchGate. URL:[Link]

-

Synthesis of an alpha-Bromo-beta-lactam, 7-Bromo-8-oxo-1-azabicyclo[4.2.0]octane, by Carbene Insertion - SciSpace. URL:[Link]

-

A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - Beilstein Journal of Organic Chemistry. URL:[Link]

-

Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ 1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - ResearchGate. URL:[Link]

- US6114541A - Method for the preparation of α-Bromo-Lactam derivatives - Google Patents.

-

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. URL:[Link]

-

Advances in the chemistry of β-lactam and its medicinal applications - National Institutes of Health (PMC). URL:[Link]

Sources

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. US6114541A - Method for the preparation of α-Bromo-Lactam derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The 3-Fluorophenyl Lactam Pharmacophore: A Mechanistic Whitepaper on Therapeutic Applications

Executive Summary

The integration of a 3-fluorophenyl moiety into lactam scaffolds (β, γ, and δ-lactams) represents a sophisticated strategy in modern medicinal chemistry. By leveraging the unique stereoelectronic properties of the fluorine atom—specifically its high electronegativity, minimal steric bulk (van der Waals radius of 1.47 Å), and capacity for multipolar interactions—drug developers can precisely modulate target binding kinetics, metabolic stability, and membrane permeability. This technical whitepaper dissects the causality behind the therapeutic efficacy of 3-fluorophenyl substituted lactams across three critical domains: antiviral protease inhibition, oncology, and antimicrobial resistance.

Stereoelectronic Grounding of the 3-Fluorophenyl Lactam Scaffold

The rational design of lactam-based therapeutics relies heavily on the spatial orientation and electronic distribution of their substituents. The lactam core serves as a rigid, stereochemically defined vector that can mimic natural substrates (such as the glutamine side chain) or act as a reactive electrophilic warhead.

When a 3-fluorophenyl group is introduced, it provides three distinct mechanistic advantages:

-

Metabolic Shielding: The strong carbon-fluorine bond at the meta-position blocks cytochrome P450-mediated aromatic oxidation, significantly extending the molecule's half-life.

-

Halogen Bonding: The electron-withdrawing nature of fluorine creates a localized positive potential (σ-hole) on adjacent atoms, enabling highly specific multipolar interactions with electron-rich pockets in target proteins.

-

Lipophilic Modulation: The substitution enhances the overall logP of the lactam, optimizing cellular penetrance without the entropic penalty associated with larger hydrophobic groups.

Antiviral Protease Inhibition: SARS-CoV-2 Mpro and Flavivirus NS2B-NS3

SARS-CoV-2 Main Protease (Mpro) Inhibition

The active site of the SARS-CoV-2 main protease (Mpro) is highly conserved and features distinct S1, S1', S2, and S4 pockets[1]. The development of relies on precise pharmacophore mapping[2].

In advanced lead compounds (e.g., 11a and 11b), an (S)-γ-lactam ring is utilized to occupy the S1 site, acting as a bioisosteric mimic of the endogenous glutamine residue found in the viral polyprotein substrate[1]. Crucially, the S2 pocket is capable of accommodating large spatial volumes. Replacing a standard cyclohexyl group with a 3-fluorophenyl group at this position fundamentally alters the binding thermodynamics[1]. The 3-fluorophenyl group provides an optimal steric fit while its electronegativity enhances π-π stacking and halogen bonding with the hydrophobic residues of the S2 pocket, positioning the adjacent aldehyde warhead for a covalent attack on the catalytic Cys145[1].

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by 3-fluorophenyl substituted γ-lactams.

Flavivirus NS2B-NS3 Protease Inhibition

In the context of Dengue and West Nile viruses, utilize the highly strained 4-membered β-lactam ring as an electrophilic warhead[3]. Tripeptides featuring a (3S)-β-lactam moiety with an N-1 fluorophenyl substituent exhibit lower micromolar IC₅₀ values[4]. The fluorophenyl group directs the orientation of the inhibitor within the prime site of the enzyme, facilitating a reversible covalent interaction between the β-lactam carbonyl and the catalytic serine[5].

Experimental Protocol: FRET-Based Enzymatic Cleavage Assay

To validate Mpro inhibition, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed.

-

Step 1: Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.3) and 1 mM EDTA. Causality: EDTA chelates divalent cations, preventing the activation of off-target metalloproteases.

-

Step 2: Enzyme Activation: Add 1 mM Dithiothreitol (DTT) to the buffer. Causality: Mpro relies on a catalytic cysteine (Cys145). DTT maintains the thiol in a reduced, nucleophilic state, preventing false-positive inhibition via oxidative inactivation.

-

Step 3: Compound Incubation: Pre-incubate recombinant Mpro (0.2 µM) with varying concentrations of the 3-fluorophenyl lactam inhibitor for 30 minutes at 37°C to allow covalent bond formation.

-

Step 4: Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at 20 µM.

-

Step 5: Kinetic Measurement: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 10 minutes. Cleavage of the Gln-Ser bond separates the quencher from the fluorophore.

-

Step 6: Data Analysis: Calculate initial velocities and determine the IC₅₀ using non-linear regression. Include a vehicle control (DMSO) to establish baseline uninhibited velocity.

Oncology: Antiproliferative Unsaturated γ-Lactams

Beyond antivirals, densely substituted unsaturated γ-lactams (3-pyrrolin-2-ones) demonstrate potent in vitro cytotoxicity against human carcinoma cell lines[6]. The bioisosteric replacement of flat ester groups with tetrahedral phosphonate moieties, combined with fluorophenyl substitutions, triggers robust intracellular apoptotic mechanisms[6].

The introduction of a fluorine atom into the heterocyclic structure fine-tunes the lipophilicity, allowing the molecule to penetrate the mitochondrial membrane, inducing depolarization and subsequent caspase-9/caspase-3 activation[7].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) demonstrating how fluorophenyl substitutions impact the antiproliferative efficacy of γ-lactams[6].

Table 1: Antiproliferative Activity of Substituted γ-Lactams

| Compound | Substrate / Substitution | A549 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) |

| 12e | Diethyl phosphonate (Fluorophenyl) | 6.6 ± 0.58 | >50 |

| 12i | Di-iso-propyl phosphonate (Phenyl) | 5.36 ± 0.28 | 11.56 ± 3.36 |

| 12j | Di-iso-propyl phosphonate (Fluorophenyl) | 5.91 ± 0.69 | 15.55 ± 1.60 |

Note: The steric bulk of the di-iso-propyl group combined with the electronic effects of the fluorophenyl ring (Compound 12j) expands the therapeutic spectrum to include ovarian carcinoma (SKOV3) cells, which are resistant to the diethyl analog[7].

Caption: Apoptotic signaling pathway triggered by antiproliferative γ-lactam derivatives.

Antimicrobial Adjuvants: Metallo-β-Lactamase Inhibitors

The rise of metallo-β-lactamases (MBLs) threatens the efficacy of all clinical β-lactam antibiotics. To combat this, researchers have developed novel [1,2,4]triazole and thiazine derivatives that mimic the lactam structure[8]. Compounds such as 3-(3-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine leverage the 3-fluorophenyl group to anchor the inhibitor within the hydrophobic pockets adjacent to the active-site zinc ions, preventing the hydrolysis of co-administered antibiotics[8].

Experimental Protocol: Tryptophan Quenching Assay

To confirm that the 3-fluorophenyl lactam binds precisely at the active site rather than an allosteric pocket, a tryptophan quenching assay is utilized[3].

-

Step 1: Baseline Measurement: Record the intrinsic fluorescence of the purified protease (excitation at 280 nm, emission at 340 nm) driven by conserved active-site tryptophan residues.

-

Step 2: Quencher Addition: Titrate a known competitive quencher molecule into the solution. Causality: The quencher binds the active site, absorbing the emitted light and drastically reducing the fluorescence signal.

-

Step 3: Inhibitor Competition: Introduce the 3-fluorophenyl lactam inhibitor.

-

Step 4: Signal Recovery: Measure the recovery of the fluorescence signal. Causality: If the lactam is a true active-site binder, it will competitively displace the quencher, restoring intrinsic tryptophan fluorescence. This self-validating step rules out inner-filter effects or non-specific aggregation[3].

Caption: Tryptophan quenching assay workflow for determining distinct binding modes.

Conclusion

The 3-fluorophenyl substituted lactam is far more than a structural curiosity; it is a highly tunable pharmacophore capable of addressing diverse therapeutic targets. By exploiting the precise stereoelectronic properties of the meta-fluorine substitution, researchers can achieve superior target engagement in viral proteases, overcome multidrug-resistant bacterial enzymes, and selectively induce apoptosis in carcinoma cells. As structure-based drug design continues to evolve, this specific moiety will remain a cornerstone in the development of next-generation covalent and non-covalent inhibitors.

References

-

Dai W, et al. "Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease." Science. 2020;368:1331–1335. URL:[Link]

-

Chen Y, Wang G, Ouyang L. "Promising inhibitors targeting Mpro: an ideal strategy for anti-SARS-CoV-2 drug discovery." Signal Transduction and Targeted Therapy. 2020;5:173. URL:[Link]

-

Dražić T, et al. "Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes." Journal of Medicinal Chemistry. 2020;63(1):140-156. URL:[Link]

-

"Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group." Pharmaceuticals (MDPI). 2022;15(5):511. URL:[Link]

-

"Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors." National Institutes of Health (PMC). 2018. URL:[Link]

Sources

- 1. Promising inhibitors targeting Mpro: an ideal strategy for anti-SARS-CoV-2 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising inhibitors targeting Mpro: an ideal strategy for anti-SARS-CoV-2 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Bromination of 1-(3-fluorophenyl)piperidin-2-one

[1][2]

Executive Summary & Strategic Analysis

The substrate 1-(3-fluorophenyl)piperidin-2-one contains two distinct reactive centers susceptible to bromination.[1] The choice of reaction conditions dictates the chemoselectivity:

-

Pathway A:

-Bromination (C3-Lactam): Controlled via enolization.[1][2] This is the primary route for generating precursors for -

Pathway B: Aromatic Bromination (C4'-Aryl): Controlled via electrophilic activation.[1] Despite the deactivating nature of the 3-fluoro substituent, the para-directing influence of the lactam nitrogen allows for substitution at the C4' position under specific conditions.[1]

Reaction Divergence Map

The following diagram illustrates the decision tree for selecting the appropriate conditions.

Figure 1: Divergent synthetic pathways based on reaction conditions.

Pathway A: -Bromination (C3-Lactam)

Target: 3-bromo-1-(3-fluorophenyl)piperidin-2-one (CAS: 1311316-20-7)[1]

Mechanistic Insight

Direct halogenation of lactams requires the formation of an enolate.[1] Using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C) ensures kinetic deprotonation at the C3 position.[1] The subsequent addition of an electrophilic bromine source (NBS) must be rapid to prevent proton transfer or di-bromination.[1]

Protocol 1: Kinetic -Bromination

Scale: 10 mmol | Yield Target: 85-92% | Purity: >95%[1]

Reagents & Materials

-

Substrate: 1-(3-fluorophenyl)piperidin-2-one (1.93 g, 10 mmol)

-

Base: LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS), recrystallized (1.1 eq)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran), degassed

-

Quench: Sat.

(aq)[1]

Step-by-Step Methodology

-

Apparatus Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive

atmosphere. -

Solvation: Dissolve the substrate (1.93 g) in 20 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Enolization: Add LDA (5.5 mL, 11 mmol) dropwise via syringe over 15 minutes.

-

Bromination: Dissolve NBS (1.96 g, 11 mmol) in 10 mL anhydrous THF (prepared in a separate dry vial). Add this solution rapidly to the enolate mixture at -78°C.

-

Note: The solution may turn transiently orange/yellow.[1]

-

-

Reaction Completion: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 30 minutes.

-

Quench & Workup: Quench with 20 mL saturated

. Extract with EtOAc (

Pathway B: Aromatic Bromination (C4'-Aryl)

Target: 1-(4-bromo-3-fluorophenyl)piperidin-2-one[1]

Mechanistic Insight

The N-aryl ring is deactivated by the fluorine atom (inductive effect) but activated by the lactam nitrogen (resonance).[1] While less activating than a free amine, the lactam nitrogen directs electrophilic substitution para to itself.[1] The 3-fluoro substituent reinforces this regioselectivity by sterically hindering the 2-position and directing ortho (to F) / para (to N) at the 4-position.[1]

Why NBS in Acetonitrile?

Unlike elemental bromine (

Protocol 2: Regioselective EAS

Scale: 5 mmol | Yield Target: 75-80%[1]

Reagents & Materials

-

Substrate: 1-(3-fluorophenyl)piperidin-2-one (0.97 g, 5 mmol)

-

Reagent: NBS (1.05 eq)[1]

-

Catalyst:

-Toluenesulfonic acid (pTSA) or TFA (10 mol%) - Optional but recommended for rate acceleration.[1] -

Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve the substrate in MeCN (15 mL).

-

Addition: Add NBS (0.94 g, 5.25 mmol) in one portion.

-

Activation: Add pTSA (0.1 g) as a catalyst.

-

Reaction: Stir at Room Temperature for 4 hours.

-

Workup: Remove solvent under reduced pressure. Redissolve residue in DCM (30 mL) and wash with water (

mL) to remove succinimide.[1] -

Purification: Recrystallization from Ethanol/Hexane is often sufficient for this regioisomer.[1]

Analytical Data & Troubleshooting

Comparative Data Table

| Parameter | Pathway A ( | Pathway B (Aryl Bromination) |

| Primary Reagent | LDA / NBS | NBS / Acid Cat.[1] |

| Temperature | -78°C | 25°C |

| Solvent | THF (Anhydrous) | MeCN or DMF |

| Major Product | 3-bromo-1-(3-fluorophenyl)... | 1-(4-bromo-3-fluorophenyl)...[1] |

| Key Risk | Di-bromination or Elimination | Regio-scrambling (rare) |

| 1H NMR Marker | Doublet of doublets at ~4.5-4.8 ppm (CH-Br) | Loss of aromatic proton at ~7.2-7.4 ppm |

Troubleshooting Guide

-

Problem: Formation of

-dibromo product (Pathway A).-

Cause: Excess NBS or slow addition of NBS allowing proton exchange.[1]

-

Solution: Ensure strict stoichiometry (1.05 eq NBS) and rapid addition at -78°C.

-

-

Problem: No reaction on Aryl ring (Pathway B).

-

Problem: Elimination to unsaturated lactam.

References

-

Sigma-Aldrich. Product Specification: 3-bromo-1-(3-fluorophenyl)piperidin-2-one (CAS 1311316-20-7).[1](Verified existence of C3-bromo commercial standard).

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.[1][2] Wiley, 2013.[1] (Mechanistic basis for Enolate trapping vs. EAS).

-

Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds.Chem. Rev.[1] 1948, 43, 2, 271–317.[1] (Foundational review on NBS reactivity).

-

Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[1][3]ResearchGate, 2016.[1] (Demonstrates EAS regioselectivity on N-aryl heterocycles).

-

Common Organic Chemistry. N-Bromosuccinimide (NBS) Reaction Conditions. (General protocols for benzylic vs aromatic bromination).[1]

Application Notes & Protocols: The Strategic Utility of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in Pharmaceutical Synthesis

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. This document provides a detailed technical guide on the application of a highly functionalized derivative, 3-Bromo-1-(3-fluorophenyl)piperidin-2-one . We will explore its physicochemical properties, strategic importance as a pharmaceutical intermediate, and provide detailed protocols for its use in key synthetic transformations, with a focus on the construction of scaffolds related to modern anticoagulants. The inherent reactivity of the C3-bromo position, combined with the metabolic-modulating effects of the fluorophenyl group, makes this intermediate a powerful tool for drug discovery and development professionals.

Physicochemical & Analytical Profile

3-Bromo-1-(3-fluorophenyl)piperidin-2-one is a versatile chemical building block whose precise structure enables a variety of subsequent chemical modifications.[3] A thorough characterization is fundamental for its effective use and for ensuring the reproducibility of synthetic outcomes.

Table 1: Physicochemical Properties of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one

| Property | Value | Source |

| CAS Number | 1311316-20-7 | |

| Molecular Formula | C₁₁H₁₁BrFNO | |

| Molecular Weight | 272.12 g/mol | |

| Appearance | Off-white to light grey solid/powder | [4] |

| Purity (Typical) | ≥95% (as determined by HPLC) | [5] |

Analytical Characterization Protocols

Verifying the identity and purity of the intermediate is a critical first step before its inclusion in any synthetic workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will confirm the structural integrity. Expect characteristic multiplets for the diastereotopic protons of the piperidinone ring and the aromatic protons of the 3-fluorophenyl group. The proton at the C3 position, adjacent to the bromine, will typically appear as a downfield multiplet.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the 11 carbons, providing further structural confirmation.

-

Protocol Note: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Acquire spectra on a 400 MHz or higher spectrometer.

-

-

Mass Spectrometry (MS):

-

LC-MS: This is the preferred method for confirming molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing as two peaks of nearly equal intensity separated by 2 Da.

-

Protocol Note: Use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: HPLC is essential for determining the purity of the starting material and for monitoring reaction progress.

-

Protocol Note: A standard method involves a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water, monitored by a UV detector (typically at 254 nm).[6]

-

Core Synthetic Applications: A Gateway to Complex Molecules

The strategic placement of the bromine atom at the C3 position and the fluorine atom on the N-phenyl ring makes this intermediate exceptionally useful.

-

The C3-Bromo Group: Serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups (amines, azides, thiols, etc.). This position is often critical for building out the pharmacophore of a target molecule.

-

The N-(3-fluorophenyl) Group: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its inclusion is a common strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism, and to modulate physicochemical properties like lipophilicity (logP) and binding affinity.[7]

Workflow for Nucleophilic Substitution at the C3 Position

The most direct application of this intermediate is the displacement of the bromide to introduce new functionalities. This is a foundational step for creating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: General workflow for C3-functionalization via nucleophilic substitution.

Protocol 2.1.1: General Procedure for Amination at C3

This protocol describes a representative Sₙ2 displacement of the bromide with an amine nucleophile, a common transformation in the synthesis of many biologically active compounds.

-

Reagents and Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-1-(3-fluorophenyl)piperidin-2-one (1.0 eq).

-

Add the desired amine nucleophile (e.g., morpholine, piperazine) (1.1 - 1.5 eq).

-

Add a suitable inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent side reactions involving atmospheric moisture.

-

-

Reaction Execution:

-

Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) via syringe. The solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).

-

Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature depends on the reactivity of the nucleophile and should be determined empirically.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel.[8]

-

A gradient elution system, such as hexane/ethyl acetate, is commonly used to isolate the pure product.

-

Characterize the final product using NMR and MS to confirm its identity and purity.

-

Application in Advanced Pharmaceutical Scaffolds

This intermediate is a key precursor for constructing more complex heterocyclic systems, notably those found in Factor Xa inhibitors like Apixaban and its analogues.[9][10] While the full synthesis is a multi-step process, the piperidinone moiety derived from our intermediate is often a central component.

Caption: Conceptual workflow for using the intermediate in a multi-step API synthesis.

In these advanced syntheses, the piperidinone moiety, once functionalized at the C3 position, is coupled with another complex fragment. For example, patent literature describes processes where a related piperidinone-containing fragment undergoes Ullmann condensation or 1,3-dipolar cycloaddition with a pyrazole-containing fragment to construct the final polycyclic core of the drug.[11][12] The use of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one allows for the early introduction of the N-aryl group, simplifying the overall synthetic route.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally similar bromo- and fluoro-aromatic compounds.[4][13][14][15]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13][15]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[15]

-

General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][15]

-

-

Storage:

Conclusion

3-Bromo-1-(3-fluorophenyl)piperidin-2-one is more than a simple reagent; it is a strategically designed pharmaceutical intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. Its dual-functional nature—a reactive bromide for pharmacophore construction and a fluorinated phenyl group for modulating pharmacokinetic properties—provides researchers with a powerful platform for analogue synthesis and lead optimization. The protocols and guidelines presented herein are intended to enable scientists in drug development to effectively and safely leverage this valuable building block in their research endeavors.

References

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Thermo Fisher Scientific. 3 - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.

- ChemScene. Safety Data Sheet.

- Sigma-Aldrich. 3-bromo-1-(3-fluorophenyl)piperidin-2-one.

- Dong, W., Gong, T., Liu, C., Lin, J., Jia, Q., & Chu, C. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.

- Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues.